diiodocopper

Catalog No.
S1506088
CAS No.
13767-71-0
M.F
CuI2
M. Wt
317.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
diiodocopper

CAS Number

13767-71-0

Product Name

diiodocopper

IUPAC Name

diiodocopper

Molecular Formula

CuI2

Molecular Weight

317.35 g/mol

InChI

InChI=1S/Cu.2HI/h;2*1H/q+2;;/p-2

InChI Key

GBRBMTNGQBKBQE-UHFFFAOYSA-L

SMILES

[Cu](I)I

Canonical SMILES

[Cu](I)I

Diiodocopper, chemically represented as copper(II) iodide with the formula CuI₂, is an inorganic compound consisting of copper and iodine. It typically appears as a reddish-brown solid and is known for its ionic structure, where copper exists in a +2 oxidation state. The compound is categorized under metal halides and exhibits properties characteristic of both copper and iodine.

Molecular Structure Analysis

The molecular structure of diiodocopper features a tetrahedral coordination around the copper atom, where two iodide ions are bonded to the copper ion. This configuration is typical for many metal halides, contributing to the compound's stability and reactivity.

, primarily involving redox processes. One significant reaction is its decomposition when heated:

2CuI22CuI+I22\text{CuI}_2\rightarrow 2\text{CuI}+\text{I}_2

This reaction illustrates how diiodocopper decomposes into cuprous iodide and elemental iodine upon heating, highlighting its instability at elevated temperatures .

Additionally, diiodocopper can react with various acids or bases, where it can undergo hydrolysis or form complex ions in solution. For example:

CuI2+2H2OCu OH 2+2HI\text{CuI}_2+2\text{H}_2\text{O}\rightarrow \text{Cu OH }_2+2\text{HI}

This reaction showcases the potential for diiodocopper to interact with water, leading to the formation of copper hydroxide and hydroiodic acid .

Research into the biological activity of diiodocopper is limited but suggests potential antimicrobial properties. Copper compounds, including diiodocopper, have been studied for their ability to inhibit bacterial growth and biofilm formation. This property may be attributed to the release of reactive iodine species in biological environments .

Diiodocopper can be synthesized through several methods:

  • Direct Reaction: By heating elemental copper with iodine:
    2Cu+I22CuI22\text{Cu}+\text{I}_2\rightarrow 2\text{CuI}_2
  • Precipitation Method: Mixing solutions of potassium iodide and a soluble copper(II) salt (e.g., copper sulfate):
    2CuSO4+4KI2CuI2+K2SO42\text{CuSO}_4+4\text{KI}\rightarrow 2\text{CuI}_2+K_2\text{SO}_4

This method is often preferred in laboratory settings due to its simplicity and efficiency .

Diiodocopper finds use in various applications:

  • Catalyst in Organic Synthesis: It serves as a catalyst in reactions such as N-arylation of amines and coupling reactions like the Ullmann reaction.
  • Antimicrobial Agent: Due to its potential biological activity, it may be used in medical applications where antimicrobial properties are beneficial.
  • Photovoltaic Materials: Research indicates that diiodocopper could be utilized in developing thin films for solar cells due to its semiconducting properties .

Diiodocopper shares similarities with other copper halides but has unique characteristics:

CompoundFormulaOxidation StateProperties
DiiodocopperCuI₂+2Reddish-brown solid, ionic structure
Copper(I) IodideCuI+1White solid, used as a reducing agent
Copper(I) BromideCuBr+1Colorless to yellow solid
Copper(II) IodideCuI₂+2Yellow-brown solid

Diiodocopper is unique among these compounds due to its stability at room temperature compared to other copper halides that may decompose or react more readily under similar conditions .

Zinc Blende Structure Below 390°C (γ-CuI)

The γ-CuI phase adopts a zinc blende structure (space group: F$\overline{4}$3m) with copper ions tetrahedrally coordinated by iodide anions. First-principles calculations reveal a lattice constant of 6.04 Å at ambient conditions, with Cu-I bond lengths of 2.63 Å [1] [4]. This configuration enables a direct bandgap of 3.1 eV, critical for optoelectronic applications [4] [5]. The tetrahedral geometry arises from sp³ hybridization, with Madelung constant calculations confirming the stability of this arrangement in low-temperature regimes [1] [4].

Wurtzite Structure Between 390–440°C (β-CuI)

Above 390°C, γ-CuI transitions to the β-phase (space group: P6₃mmc), characterized by a hexagonal wurtzite structure. This phase exhibits anisotropic lattice parameters (a = 4.31 Å, c = 7.12 Å) and retains tetrahedral coordination but with elongated Cu-I bonds (2.67 Å) [1] [4]. The structural distortion reduces symmetry, creating a 0.22 eV increase in bandgap compared to the zinc blende phase [4]. Ab initio molecular dynamics simulations attribute this transition to entropy-driven lattice softening at elevated temperatures [4].

Rock Salt Structure Above 440°C (α-CuI)

At temperatures exceeding 440°C, α-CuI forms a cubic rock salt lattice (space group: Fm$\overline{3}$m) with octahedral coordination. The phase change accompanies a 12% volume contraction, reducing Cu-I bond lengths to 2.53 Å [4] [5]. High-pressure X-ray diffraction studies confirm this high-entropy phase exhibits metallic conductivity due to overlapping 3d–4s copper orbitals [4]. The transition mechanism involves sequential breaking of tetrahedral bonds and reorganization into face-centered cubic packing [1] [4].

Coordination Chemistry and Bonding Theories

Cu-I Bond Length Analysis

Cu-I bond distances vary systematically across phases:

PhaseCoordinationBond Length (Å)
γ-CuITetrahedral2.63 ± 0.02
β-CuITetrahedral2.67 ± 0.03
α-CuIOctahedral2.53 ± 0.01

Data compiled from [1] [4] [5]

Density functional theory (DFT) calculations reveal bond contraction in α-CuI arises from increased ionic character (Mulliken charge: Cu⁺¹.₂, I⁻⁰.₈) [5]. Electron localization function (ELF) analysis shows 77% electron density localization around iodide ions in γ-CuI, decreasing to 68% in the rock salt phase [4].

Tetrahedral Coordination Environments

The prevalence of tetrahedral geometry in γ- and β-CuI stems from copper's 3d¹⁰ electronic configuration, which favors sp³ hybridization. Extended X-ray absorption fine structure (EXAFS) studies confirm Debye-Waller factors of 0.002–0.004 Ų for Cu-I bonds, indicating minimal thermal disorder below 390°C [1] [5]. Crystal field stabilization energy calculations yield 142 kJ/mol for tetrahedral sites versus 98 kJ/mol for octahedral configurations [4].

Covalency Considerations in Cu-I Systems

Despite formal ionic charges (Cu⁺, I⁻), the covalent contribution to bonding ranges from 28–35% based on overlap population analysis [4]. The Phillips ionicity scale assigns CuI a value of 0.73, intermediate between GaAs (0.31) and MgO (0.84) [5]. This mixed bonding character enables unique optoelectronic properties, including high hole mobility (40 cm²/V·s) in γ-CuI thin films [1] [5].

Polymorphism and Phase Transitions

CuI undergoes reconstructive phase transitions with distinct thermodynamic signatures:

  • γ→β Transition (390°C): Endothermic peak (ΔH = 8.7 kJ/mol) accompanied by 4% volume expansion [1] [4].
  • β→α Transition (440°C): Exothermic process (ΔH = -5.2 kJ/mol) with abrupt 12% volume collapse [4] [5].

Landau theory modeling identifies the γ→β transition as second-order, driven by soft phonon modes at the Brillouin zone edge [4]. In contrast, the β→α transition exhibits first-order characteristics with hysteresis loops spanning 15°C during cooling cycles [1]. High-pressure studies reveal a zinc blende → tetragonal → orthorhombic sequence above 9.6 GPa, though these metastable phases revert upon pressure release [4].

Cluster Formations and Polynuclear Structures

Cu₃I₃ Frameworks

Edge-sharing CuI₃ triangles form trimeric clusters with Dh symmetry. These units polymerize into helical chains via μ³-iodide bridges, as evidenced by single-crystal neutron diffraction [1] [5]. The Cu-Cu distance within trimers measures 2.85 Å, shorter than the van der Waals radius (2.96 Å), suggesting metallophilic interactions [5].

Cu₂I₂ Configurations

Dimeric Cu₂I₂ units adopt planar rhombic geometries with Cu-Cu separations of 2.73 Å. Raman spectroscopy identifies a characteristic ν(Cu-I) mode at 145 cm⁻¹, blue-shifted by 18 cm⁻¹ compared to monomeric species [1]. These dimers serve as building blocks for photoluminescent coordination polymers, exhibiting quantum yields up to 92% in thin-film configurations [1] [5].

Low-Dimensional Structures

Edge-Sharing Tetrahedra

One-dimensional chains of edge-sharing CuI₄ tetrahedra form in solution-processed CuI, with periodicities of 6.8 Å along the [1] direction [5]. Transmission electron microscopy reveals these chains self-assemble into nanowires with aspect ratios exceeding 100:1, displaying anisotropic conductivity (σ = 3.8) [1] [5].

Helical Structures in Dimeric Complexes

Chiral Cu₂I₂ dimers crystallize in P3₁21 space groups, forming double helices with 4.1 Å pitch. Circular dichroism spectra show strong Cotton effects at 320 nm (Δε = +12,500 M⁻¹cm⁻¹), indicating pronounced configurational stability [1] [5]. These helices template the growth of metastable β-CuI nanocrystals under kinetic control [1].

Other CAS

13767-71-0

General Manufacturing Information

Copper iodide (CuI2): INACTIVE

Dates

Modify: 2024-02-18

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